Calcium 5'-inosinate
Overview
Description
Calcium 5’-inosinate, also known as calcium inosine-5’-monophosphate, is a compound with the chemical formula C10H11CaN4O8P. It is commonly used as a flavor enhancer in the food industry due to its ability to impart a savory umami taste. This compound is a calcium salt of inosinic acid and is often found in various processed foods .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 5’-inosinate can be synthesized through the reaction of inosinic acid with calcium hydroxide. The reaction typically involves dissolving inosinic acid in water, followed by the addition of calcium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium 5’-inosinate. The product is then purified through crystallization .
Industrial Production Methods
In industrial settings, calcium 5’-inosinate is produced by enzymatic hydrolysis of yeast RNA, followed by the isolation and purification of inosinic acid. The inosinic acid is then reacted with calcium hydroxide to form calcium 5’-inosinate. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium 5’-inosinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, calcium 5’-inosinate can hydrolyze to form inosinic acid and calcium ions.
Oxidation: It can be oxidized to form hypoxanthine and other oxidation products.
Substitution: The phosphate group in calcium 5’-inosinate can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water and mild acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Inosinic acid and calcium ions.
Oxidation: Hypoxanthine and other oxidation products.
Substitution: Various substituted inosinates depending on the nucleophile used.
Scientific Research Applications
Calcium 5’-inosinate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological and cardiovascular diseases.
Industry: Widely used as a flavor enhancer in the food industry
Mechanism of Action
Calcium 5’-inosinate exerts its effects through various mechanisms:
Molecular Targets: It interacts with adenosine receptors, particularly A1, A2A, A2B, and A3 receptors, modulating their activity.
Pathways Involved: It influences purinergic signaling pathways, which are involved in various physiological processes such as neurotransmission, inflammation, and immune response
Comparison with Similar Compounds
Similar Compounds
Disodium 5’-inosinate: Another salt of inosinic acid, commonly used as a flavor enhancer.
Disodium 5’-guanylate: A similar compound that also imparts an umami taste and is often used in combination with calcium 5’-inosinate for synergistic effects
Uniqueness
Calcium 5’-inosinate is unique due to its calcium content, which can provide additional nutritional benefits compared to its sodium counterparts. Additionally, its specific interaction with calcium ions can influence its solubility and stability in various applications .
Properties
IUPAC Name |
calcium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.Ca/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHWLLPKQPKYJD-MCDZGGTQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11CaN4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628642 | |
Record name | Calcium 5'-O-phosphonatoinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, colourless or white crystals or powder | |
Record name | CALCIUM INOSINATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Sparingly soluble in water | |
Record name | CALCIUM INOSINATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
3387-37-9, 38966-29-9 | |
Record name | Calcium 5'-inosinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium 5'-O-phosphonatoinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALCIUM 5'-INOSINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2I245H9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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